molecular formula C19H15FN2O4S B2896329 N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797613-61-6

N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2896329
CAS No.: 1797613-61-6
M. Wt: 386.4
InChI Key: QHIDOZZWJJYNOG-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a specialized oxalamide-based compound designed for pharmaceutical and chemical research applications. This complex molecule features a distinctive structural framework incorporating both 4-fluorobenzyl and furan-2-carbonyl thiophen-2-yl moieties, creating a multifunctional research chemical with potential applications in medicinal chemistry and drug discovery pipelines. Structural Characteristics: The compound belongs to the oxalamide class, known for their versatile biological activities and molecular recognition properties. Its molecular architecture combines aromatic heterocycles including furan and thiophene rings, which are privileged structures in medicinal chemistry due to their diverse pharmacological profiles. The presence of the 4-fluorobenzyl group enhances the compound's potential for target engagement, as fluorine atoms often improve metabolic stability and membrane permeability in drug-like molecules. Research Applications: While specific biological data for this compound requires further investigation, structural analogs with similar oxalamide frameworks have demonstrated significant research utility in various areas . The molecular design suggests potential as a building block for chemical biology studies or as a template for developing enzyme inhibitors and receptor modulators . Related compounds in this chemical space have shown promise in early-stage research for modulating protein-protein interactions and enzymatic functions. Synthesis and Handling: This product is presented as a research-grade material suitable for investigative purposes in controlled laboratory environments. Synthesis typically involves multi-step organic transformations, with general oxalamide preparation methods documented in the literature . The compound should be handled by qualified researchers following appropriate safety protocols and standard chemical hygiene practices. Note: This product is intended exclusively for research purposes in laboratory settings and is not for human consumption, diagnostic use, or therapeutic applications. Researchers should conduct thorough characterization and validation experiments specific to their intended applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4S/c20-13-5-3-12(4-6-13)10-21-18(24)19(25)22-11-14-7-8-16(27-14)17(23)15-2-1-9-26-15/h1-9H,10-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIDOZZWJJYNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Analogous Oxalamide Derivatives

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and related derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C₁₈H₁₅FN₂O₃S 358.4 4-Fluorobenzyl; thiophen-2-ylmethyl with furan-2-carbonyl Not explicitly reported (structural analogs suggest antiviral potential)
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (Compound 8) C₁₉H₂₄ClN₃O₃S 423.26 4-Chlorophenyl; piperidinyl; thiazolyl with hydroxyethyl HIV entry inhibition (IC₅₀: ~0.5–5 μM)
S336 (Umami flavor agent) C₁₇H₁₉N₃O₄ 329.35 2,4-Dimethoxybenzyl; pyridin-2-ylethyl Umami taste enhancement (FEMA 4233)
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 28) C₁₇H₁₅ClFN₂O₃ 351.1 3-Chloro-4-fluorophenyl; 4-methoxyphenethyl Cytochrome P450 4F11-activated stearoyl-CoA desaturase inhibitor (IC₅₀: <1 μM)
N1-(4-Fluorophenyl)-N2-((5-nitro-2-furyl)methylene)thioxoacetamide (Compound 12) C₁₄H₁₀FN₃O₄S 335.3 4-Fluorophenyl; 5-nitro-2-furylmethylene thioxoacetamide Antiviral/antimicrobial (data not provided)
Key Observations:
  • Heterocyclic Diversity : The target compound incorporates thiophene and furan rings, which may enhance π-π stacking interactions in biological targets compared to thiazole-based analogs (e.g., Compound 8) .
  • Halogen Effects : The 4-fluorobenzyl group in the target compound likely improves metabolic stability and lipophilicity relative to chlorine-substituted derivatives (e.g., Compound 8) .
  • Functional Group Variations : Hydroxyethyl or methoxyphenethyl substituents in analogs influence solubility and target engagement. For example, S336’s pyridin-2-ylethyl group contributes to its flavor-enhancing properties .

Q & A

Q. What are the recommended synthetic routes for N1-(4-fluorobenzyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. A common approach includes:

Amide Coupling : React 4-fluorobenzylamine with oxalyl chloride to form the N1-(4-fluorobenzyl)oxalamide intermediate.

Thiophene-Furan Conjugation : Introduce the furan-2-carbonyl group to the thiophene ring via Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ catalyst, DCM solvent) .

Final Coupling : Use TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and TEA (triethylamine) in DCM to couple the thiophene-furan intermediate with the oxalamide moiety .
Purification often involves silica gel chromatography or recrystallization to achieve >95% purity.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆, 400 MHz) confirm structural features, such as the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm) and thiophene-furan carbonyl signals (δ 160–170 ppm) .
  • LC-MS/HRMS : To verify molecular weight (e.g., APCI+ mode, observed m/z 479.12 for analogous compounds) .
  • HPLC : Assess purity (>95% using C18 columns, UV detection at 254 nm) .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Q. How does the compound’s reactivity influence its stability in experimental settings?

  • Methodological Answer : The hydroxyethyl and fluorobenzyl groups may undergo oxidation or hydrolysis. Key considerations:
  • Oxidation : Protect from strong oxidizers (e.g., H₂O₂) by storing under inert gas (N₂/Ar) .
  • Hydrolysis : Avoid aqueous acidic/basic conditions; use anhydrous solvents (e.g., DMF, DCM) during synthesis .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiophene-furan system .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity .
  • Thiophene-Furan Modifications : Test analogs with thiophen-3-yl instead of thiophen-2-yl to assess steric effects on target interactions .
  • Oxalamide Linker : Replace oxalamide with malonamide to evaluate hydrogen-bonding capacity .
  • Biological Assays : Use enzyme inhibition assays (e.g., HIV protease) or cell-based models (e.g., antiviral activity) to correlate structural changes with efficacy .

Q. What computational strategies predict binding modes and target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV CD4-binding sites. Key residues (e.g., Asp368, Trp427) may form hydrogen bonds with the oxalamide moiety .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293T for antiviral assays) and compound batches (≥95% purity) .
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to identify metabolite interference in conflicting datasets .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC at 0, 6, 12, 24 h .
  • Plasma Stability : Incubate with human plasma (37°C, 1–4 h), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and storage recommendations .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings to improve thiophene-furan conjugation efficiency .
  • Flow Chemistry : Implement continuous flow systems for amide coupling steps to enhance reaction control and reduce side products .
  • Cryogenic Purification : Use liquid N₂ quenching to isolate intermediates and minimize degradation .

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